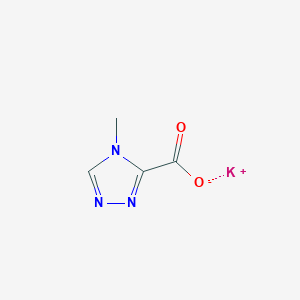

potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate, also known as potassium 4-methyl-1,2,4-triazole-3-carboxylate, is a chemical compound with the molecular formula C5H6KN3O2. It is a white crystalline solid that is soluble in water and has a molecular weight of 177.19 g/mol .

Synthesis Analysis

The synthesis of 1,2,4-triazole compounds, including potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate, involves several steps. One common method involves the reaction of secondary amides and hydrazides, followed by microwave-induced cyclodehydration . Another method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .Molecular Structure Analysis

The molecular structure of potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate consists of a triazole ring with a methyl group at the 4-position and a carboxylate group at the 3-position . The potassium ion is likely associated with the carboxylate group, forming an ionic bond.Chemical Reactions Analysis

Triazole compounds, including potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate, are known to participate in a variety of chemical reactions. For example, they can act as a useful directing group for Ru-catalyzed C-H arylation .Physical And Chemical Properties Analysis

Potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate is a white crystalline solid that is soluble in water. It has a molecular weight of 177.19 g/mol .科学的研究の応用

Analytical Chemistry Applications

- HPLC-DAD Method Development : Research has been conducted to develop a high-performance liquid chromatography with diode array detection (HPLC-DAD) method for determining the active pharmaceutical ingredient in substances related to potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate. This method is specific and meets the requirements of linearity, accuracy, and precision, indicating its potential utility in quality control of related substances (Shcherbyna, Parchenko, Varynskyi, & Kaplaushenko, 2019).

Synthesis and Properties

ZnO Nanoparticles-mediated Synthesis : A study presented an efficient regioselective N-alkylation reaction of methyl-1H-1,2,3-triazole-4-carboxylate with alkyl halides catalyzed by ZnO nanoparticles, leading to methyl N1-alkylated 1,2,3-triazole-4-carboxylates in good yields. This process highlights the versatile synthetic potential of triazole derivatives (Prabakaran, Nawaz Khan, & Jin, 2012).

Ligand Synthesis for Biomimetic Chemistry : The synthesis of sterically bulky tris(triazolyl)borate ligands, including derivatives of 1,2,4-triazole, has been researched for creating functional models for enzyme active sites and water-soluble analogues of catalysts. These ligands, like potassium tris(3-tert-butyl-5-methyl-1,2,4-triazolyl)borate, are more water-soluble than their analogues and suitable for aqueous environments (Jernigan et al., 2007).

Biological Applications

- Synthesis of Biologically Active Compounds : There's significant interest in the synthesis of 1,2,4-triazole derivatives due to their high efficiency and low toxicity. These derivatives are promising for creating new chemical compounds with potential biological activity. The research has focused on synthesizing and studying the physicochemical properties of such compounds (Kravchenko, Panasenko, & Knysh, 2018).

Corrosion Inhibition

- Corrosion and Dissolution Protection : Some derivatives of 4H-triazole, like 3,5-bis(4-methyltiophenyl)-4H-1,2,4-triazole, have been studied for their efficacy in protecting mild steel against corrosion and dissolution in hydrochloric acid solutions. These derivatives have shown significant inhibiting efficiency, making them useful in corrosion prevention applications (Bentiss et al., 2007).

将来の方向性

The future directions for research on potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate and related compounds could involve further exploration of their synthesis, chemical properties, and biological activities. Given their versatile biological activities, these compounds could have potential applications in the development of new drugs .

作用機序

Action Environment

Environmental factors can influence the action, efficacy, and stability of KMT. For instance, the solubility of similar triazole compounds can vary significantly depending on the solvent used . This could potentially affect the compound’s bioavailability and efficacy. Additionally, factors such as pH, temperature, and presence of other substances could also influence the stability and activity of KMT.

特性

IUPAC Name |

potassium;4-methyl-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.K/c1-7-2-5-6-3(7)4(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIMUZZFCBOBSU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4KN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

potassium 4-methyl-4H-1,2,4-triazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

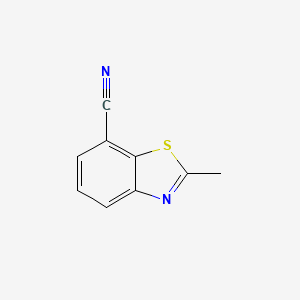

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B1407272.png)